4-amino-5-(3-methoxyphenyl)pentan-1-ol

Medicinal Chemistry Alkaloid Synthesis Heterocyclic Chemistry

Procure 4-Amino-5-(3-methoxyphenyl)pentan-1-ol as the essential δ-amino alcohol intermediate for constructing hexahydropyrrolo[1,2-b]isoquinoline scaffolds—structural analogs of phenanthroindolizidine anticancer alkaloids. The C4 amino group enables the key intramolecular cyclization step inaccessible with de-amino analogs. With established MAO-B inhibition (IC50 = 1.40 μM) and MAO-A activity (7.40 nM), this compound provides a validated, reproducible starting point for CNS drug discovery SAR programs. Its meta-methoxy substitution offers defined electronic properties unavailable in ortho/para isomers, which are not commercially indexed. For research use only.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 82590-42-9
Cat. No. B1266590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-(3-methoxyphenyl)pentan-1-ol
CAS82590-42-9
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(CCCO)N
InChIInChI=1S/C12H19NO2/c1-15-12-6-2-4-10(9-12)8-11(13)5-3-7-14/h2,4,6,9,11,14H,3,5,7-8,13H2,1H3
InChIKeyYTTSVMGQGZDSFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-(3-methoxyphenyl)pentan-1-ol (CAS 82590-42-9): Structural Basis for Differentiated Biological Activity and Synthetic Utility


4-Amino-5-(3-methoxyphenyl)pentan-1-ol (CAS 82590-42-9) is a chiral amino alcohol with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . The compound features a pentane backbone with a primary amino group at the C4 position, a terminal hydroxyl group at C1, and a 3-methoxyphenyl substituent at the C5 position . This structural configuration places it within the class of δ-amino alcohols, where the amino and hydroxyl functionalities are separated by a three-carbon spacer, enabling distinct reactivity profiles in cyclization reactions. The compound is utilized as a key intermediate in the preparation of hexahydropyrrolo[1,2-b]isoquinolines, which are structural analogs of phenanthroindolizidine anticancer alkaloids . Unlike simple amino pentanols lacking aromatic substitution, the 3-methoxyphenyl moiety imparts lipophilic character and potential for π-π stacking interactions with biological targets, establishing a baseline for differentiated pharmacological and synthetic applications [1].

Why 4-Amino-5-(3-methoxyphenyl)pentan-1-ol Cannot Be Replaced by Non-Methoxylated or De-Amino Analogs in Research and Industrial Applications


Generic substitution fails for 4-amino-5-(3-methoxyphenyl)pentan-1-ol because its 3-methoxyphenyl moiety and δ-amino alcohol architecture confer unique reactivity and biological target engagement that are absent in structurally simpler analogs. The 3-methoxy substituent significantly alters the compound's electron density distribution and lipophilicity (LogP ~2.4 for the non-aminated analog) compared to unsubstituted phenyl derivatives, directly impacting cyclization efficiency and receptor binding . The amino group at the C4 position is essential for nucleophilic cyclization to form hexahydropyrrolo[1,2-b]isoquinoline scaffolds, a transformation not possible with de-amino analogs such as 5-(3-methoxyphenyl)pentan-1-ol . Furthermore, the compound exhibits measurable monoamine oxidase B (MAO-B) inhibition (IC50 = 1.40 μM), a pharmacological property dependent on the precise positioning of both the amino group and the 3-methoxyphenyl substituent; methoxy positional isomers or non-methoxylated phenyl analogs show divergent or undocumented MAO-B activity profiles [1]. These structural determinants collectively preclude simple interchangeability with in-class compounds lacking either the C4 amino group or the 3-methoxy substitution pattern.

Quantitative Differentiation of 4-Amino-5-(3-methoxyphenyl)pentan-1-ol (CAS 82590-42-9) from Structural Analogs: Head-to-Head Evidence for Scientific Selection


Synthetic Utility: Cyclization Capability for Hexahydropyrrolo[1,2-b]isoquinoline Scaffolds Not Achievable with De-Amino Analogs

4-Amino-5-(3-methoxyphenyl)pentan-1-ol is documented as a precursor for the preparation and cyclization of hexahydropyrrolo[1,2-b]isoquinolines, which are analogs of phenanthroindolizidine anticancer alkaloids . The presence of the C4 amino group is required for intramolecular cyclization with the terminal hydroxyl or an activated carbonyl to form the pyrrolidine ring of the hexahydropyrrolo[1,2-b]isoquinoline core. The de-amino analog 5-(3-methoxyphenyl)pentan-1-ol (CAS 66004-20-4) lacks the nucleophilic amino functionality essential for this nitrogen-containing heterocycle formation and is instead utilized in carbon-carbon bond-forming reactions such as ring-opening of cyclic ethers with Grignard reagents or enantioselective α-arylation via SOMO catalysis . No cyclization to nitrogen-containing heterocycles is reported for the de-amino analog.

Medicinal Chemistry Alkaloid Synthesis Heterocyclic Chemistry

Monoamine Oxidase B (MAO-B) Inhibition: Micromolar Affinity with Selectivity Profile

4-Amino-5-(3-methoxyphenyl)pentan-1-ol inhibits human recombinant MAO-B with an IC50 of 1.40 μM (1.40E+3 nM) when assessed using 5-phenylacetaldehyde as substrate in Sf9 cells expressing the recombinant enzyme [1]. Against human recombinant MAO-A, the compound exhibits an IC50 of 7.40 nM (7.40E+0 nM) using 5-hydroxytryptamine substrate, indicating substantially greater potency for MAO-A than MAO-B under these recombinant conditions [2]. In rat brain homogenate assays, MAO-A inhibition is reported with an IC50 of 60 nM using [14C]hydroxytryptamine substrate [3]. The compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [4]. For context, the non-methoxylated analog 4-amino-5-phenylpentan-1-ol (CAS 82590-43-0) has no publicly available MAO-B or MAO-A inhibition data in major bioactivity databases, and its biological activity is described in general terms without quantified affinity values .

Neuropharmacology Enzyme Inhibition CNS Drug Discovery

Structural Uniqueness: Meta-Methoxy Substitution Pattern and δ-Amino Alcohol Architecture Differentiates from Ortho- and Para-Methoxy Isomers

The compound features a 3-methoxyphenyl (meta-methoxy) substitution pattern on the C5 position of the pentane backbone . Systematic searches for the corresponding 4-amino-5-(2-methoxyphenyl)pentan-1-ol (ortho-methoxy isomer) and 4-amino-5-(4-methoxyphenyl)pentan-1-ol (para-methoxy isomer) in major chemical and patent databases reveal no indexed compounds with these exact substitution patterns [1]. The ortho-methoxy isomer search returns structurally distinct compounds with different connectivity (e.g., 5-(4-amino-2-methoxyphenoxy)-1-phenylpentan-1-ol, a phenoxy-linked derivative) [1]. The para-methoxy search yields compounds with different amino group positioning (e.g., 5-((4-methoxyphenyl)amino)pentan-1-ol, where the amino group is attached to the phenyl ring rather than the alkyl chain) . This indicates that the meta-methoxy substitution pattern in combination with the C4 amino group on a pentane backbone represents a unique chemical space entry not mirrored by ortho- or para-methoxy positional isomers.

Structure-Activity Relationship Medicinal Chemistry Isomer Differentiation

Physicochemical Differentiation: Enhanced Lipophilicity and Hydrogen Bonding Capacity Versus Non-Methoxylated Phenyl Analog

4-Amino-5-(3-methoxyphenyl)pentan-1-ol (MW 209.28 g/mol, C12H19NO2) incorporates a methoxy substituent that modifies key physicochemical parameters relative to the non-methoxylated analog . The non-methoxylated analog 4-amino-5-phenylpentan-1-ol (CAS 82590-43-0) has a molecular weight of 179.26 g/mol and formula C11H17NO . The methoxy group adds 30.02 g/mol to molecular weight and contributes an additional hydrogen bond acceptor (ether oxygen) while maintaining the hydrogen bond donor capacity of the amino and hydroxyl groups. Using the de-amino analog 5-(3-methoxyphenyl)pentan-1-ol (CAS 66004-20-4) as a lipophilicity reference, the calculated LogP is approximately 2.40 . The presence of both amino and hydroxyl groups on the target compound, combined with the methoxy-substituted aromatic ring, creates a balanced polarity profile: the polar surface area (PSA) of the target compound is 55.48 Ų , compared to 29.46 Ų for the de-amino analog 5-(3-methoxyphenyl)pentan-1-ol . The non-methoxylated analog 4-amino-5-phenylpentan-1-ol lacks the methoxy group entirely and therefore has reduced lipophilicity and altered hydrogen bonding capacity.

ADME Prediction Medicinal Chemistry Physicochemical Profiling

Safety and Handling: No Documented Carcinogenicity, Mutagenicity, or Reproductive Toxicity Warnings Differentiates from High-Risk Alkaloid Analogs

4-Amino-5-(3-methoxyphenyl)pentan-1-ol is classified as a research-use-only compound intended for laboratory purposes and not for therapeutic or veterinary applications [1]. Current safety data sheets and hazard classifications from reputable suppliers indicate no harmonized GHS hazard statements for carcinogenicity (H350/H351), mutagenicity (H340/H341), or reproductive toxicity (H360/H361) [1]. Standard laboratory handling precautions apply, but the compound does not carry the high-risk toxicity warnings associated with its downstream phenanthroindolizidine alkaloid analogs. For comparison, phenanthroindolizidine alkaloids such as tylophorine and antofine—the natural product class that hexahydropyrrolo[1,2-b]isoquinolines derived from this compound mimic—are known to exhibit potent cytotoxicity and require specialized handling and disposal procedures. The parent compound serves as a safer synthetic intermediate that can be procured and handled under standard laboratory safety protocols before conversion to the active alkaloid scaffold.

Laboratory Safety Occupational Health Procurement Compliance

Optimal Procurement and Application Scenarios for 4-Amino-5-(3-methoxyphenyl)pentan-1-ol (CAS 82590-42-9)


Synthesis of Hexahydropyrrolo[1,2-b]isoquinoline Alkaloid Analogs for Anticancer Lead Discovery

Researchers developing phenanthroindolizidine-inspired anticancer agents should procure this compound as the key δ-amino alcohol intermediate for cyclization to hexahydropyrrolo[1,2-b]isoquinolines . The compound's C4 amino group enables intramolecular cyclization with appropriately activated electrophiles to form the pyrrolidine ring of the tricyclic core, a transformation that cannot be achieved with de-amino analogs such as 5-(3-methoxyphenyl)pentan-1-ol [1]. The meta-methoxy substitution pattern provides a defined electronic environment for SAR exploration without the synthetic burden of preparing ortho- or para-methoxy isomers, which are not commercially indexed . This scenario is optimal for medicinal chemistry teams seeking a validated entry point to the hexahydropyrrolo[1,2-b]isoquinoline scaffold without handling cytotoxic natural alkaloids directly.

Monoamine Oxidase B (MAO-B) Tool Compound Development and CNS-Focused SAR Studies

This compound serves as a defined starting point for developing MAO-B or MAO-A tool compounds, with established IC50 values of 1.40 μM for MAO-B and 7.40 nM for MAO-A under recombinant conditions [1]. Researchers investigating structure-activity relationships for MAO inhibition can use the compound's quantifiable affinity as a benchmark for evaluating derivatives modified at the amino group, hydroxyl terminus, or methoxyphenyl ring. The balanced physicochemical profile (MW 209.28 g/mol, LogP ~2.4, PSA 55.48 Ų) supports cell-based assay compatibility without extensive formulation optimization . Compared to non-methoxylated phenyl analogs lacking published affinity data, this compound offers a reproducible baseline for SAR expansion in neuropharmacology programs.

Custom Synthesis of Methoxy Positional Isomers via Divergent Routes from a Common Intermediate

Given that ortho- and para-methoxy positional isomers of 4-amino-5-(aryl)pentan-1-ol are not indexed in major chemical databases [1], researchers requiring a full methoxy positional scan for SAR purposes may procure the 3-methoxy compound as a reference standard and synthetic template. The established synthetic route to the meta-methoxy compound (Grignard reaction of 3-bromoanisole followed by functional group manipulation) can be adapted to prepare the ortho- and para-methoxy isomers using 2-bromoanisole or 4-bromoanisole, respectively . Procuring the meta-methoxy compound first provides an analytical reference for validating custom-synthesized positional isomers and ensures consistent purity benchmarks across the isomer series.

Academic Laboratory Stocking for Undergraduate and Graduate Organic Synthesis Education

Academic chemistry departments conducting advanced organic synthesis laboratory courses may procure this compound as a representative δ-amino alcohol building block for teaching heterocyclic synthesis. The compound's documented use in hexahydropyrrolo[1,2-b]isoquinoline formation provides a literature-supported experimental framework , while its favorable safety profile (no carcinogenicity, mutagenicity, or reproductive toxicity warnings) [1] aligns with institutional laboratory safety requirements for student handling. The moderate cost relative to custom-synthesized alternatives makes it an accessible teaching tool for demonstrating nucleophilic cyclization, amine protection/deprotection strategies, and the influence of methoxy substitution on reaction outcomes.

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